Mal-amido-PEG6-acid

PROTAC Linker Design Solubility

PROTAC developers face a critical challenge: linker length directly governs ternary complex stability, yet generic substitutions can abolish cooperative binding and degradation efficiency. Mal-amido-PEG6-acid (CAS 1334177-79-5) solves this with a precisely defined six-unit PEG spacer occupying the optimal 'goldilocks zone' between rigid PEG4 and overly flexible PEG8 linkers. • Delivers ~3 nm reach for E3 ligase-POI pairs, maximizing ternary complex formation without excessive conformational entropy that reduces degradation potency. • Orthogonal maleimide (thiol-reactive) and carboxylic acid (amine-reactive, EDC-activatable) groups enable sequential, site-specific conjugation with intermediate purification. • Hydrophilic PEG6 backbone (XLogP3: -1.6) imparts aqueous solubility, reducing non-specific binding vs. alkyl or shorter PEG linkers.

Molecular Formula C22H36N2O11
Molecular Weight 504.5 g/mol
CAS No. 1334177-79-5
Cat. No. B608814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG6-acid
CAS1334177-79-5
SynonymsMal-amido-PEG6-acid
Molecular FormulaC22H36N2O11
Molecular Weight504.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29)
InChIKeyWKTGEZMXNNBFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG6-acid (CAS 1334177-79-5) for PROTAC and Bioconjugation: Specifications and Core Properties


Mal-amido-PEG6-acid (CAS 1334177-79-5) is a heterobifunctional polyethylene glycol (PEG) linker containing a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amine coupling . With a molecular weight of 504.53 Da and a precise six-unit ethylene glycol (PEG6) spacer, this monodisperse compound is a standard building block for synthesizing proteolysis-targeting chimeras (PROTACs) and other bioconjugates . Its hydrophilic PEG backbone enhances aqueous solubility, while the orthogonal reactive groups enable sequential, site-specific functionalization .

Why Mal-amido-PEG6-acid Cannot Be Replaced by Just Any PEG Linker


In PROTAC development and bioconjugation, linker length and composition are not interchangeable variables; they directly dictate ternary complex formation and conjugate performance. The six-unit PEG (PEG6) spacer in Mal-amido-PEG6-acid occupies a critical 'goldilocks zone' between the rigidity of shorter PEG4 and the flexibility of longer PEG8 [1]. A generic substitution with an alkyl linker or a PEG of different length will alter the distance and conformational dynamics between the E3 ligase and target protein, potentially abrogating cooperative binding and subsequent degradation . Furthermore, the terminal carboxylic acid offers a distinct reactivity profile compared to activated esters (e.g., NHS) or amines, requiring specific coupling conditions that are integral to the synthetic strategy .

Quantitative Evidence for Mal-amido-PEG6-acid vs. Comparative Analogs


PEG6 Spacer Provides an Optimal Balance of Solubility and Reach vs. Shorter PEG4

While both Mal-amido-PEG4-acid (MW 416.38) and Mal-amido-PEG6-acid (MW 504.53) are used in PROTAC synthesis, the PEG6 variant offers a superior balance of aqueous solubility and linker length. PEG6 linkers are empirically established as a gold standard for achieving the 3+ nm inter-pocket distance required for many E3 ligase/target protein pairs, while PEG4 is often too short and rigid for optimal ternary complex formation [1]. The increased number of ethylene oxide units in PEG6 directly correlates with higher hydrophilicity, as reflected by a more negative predicted XLogP3 value of -1.6 , compared to the shorter PEG4 analog (predicted XLogP3: -1.4) [2].

PROTAC Linker Design Solubility

Defined PEG6 Length Enables Precise Spatial Control vs. Longer PEG8

The six-unit PEG (PEG6) linker in Mal-amido-PEG6-acid provides a distinct advantage over longer PEG8 linkers in applications where excessive flexibility is detrimental. While PEG8 can enhance conformational sampling, it may also introduce entropic penalties that reduce the effective molarity of the binary binding events [1]. PEG6 represents an optimized compromise, falling within the length bounds of most crystallographically measured inter-pocket distances while avoiding the excessive flexibility that can lead to intramolecular collapse and reduced degradation efficiency [1].

PROTAC Linker Design Ternary Complex

Carboxylic Acid Terminal Group Offers Versatile and Controlled Amide Coupling vs. Pre-activated Esters

Unlike its NHS ester counterpart (Mal-amido-PEG6-NHS ester, CAS 1137109-21-7), Mal-amido-PEG6-acid provides a stable, non-activated carboxylic acid terminal group. This allows for on-demand activation with coupling agents like EDC, DCC, or HATU, providing greater control over the timing and efficiency of amide bond formation with primary or secondary amines . NHS esters, while reactive, are prone to hydrolysis in aqueous buffers, which can lead to variable conjugation yields and batch-to-batch inconsistency . The carboxylic acid form is stable for years when stored as a powder at -20°C, ensuring long-term reagent reliability .

Bioconjugation Amide Coupling Linker Stability

Optimal Applications of Mal-amido-PEG6-acid Based on Comparative Evidence


PROTAC Synthesis for Targets with Standard Inter-Protein Distances

Mal-amido-PEG6-acid is the ideal linker for PROTACs targeting protein pairs where the E3 ligase and POI pockets are separated by approximately 3 nm. As a member of the 'gold standard' PEG6 class, it provides the necessary reach without introducing excessive flexibility that can reduce degradation efficiency [1].

Multi-Step Bioconjugates Requiring Sequential, Controlled Coupling

The stable carboxylic acid terminal group allows for sequential conjugation strategies. For example, the maleimide can first be used to conjugate a thiol-containing ligand. After purification, the carboxylic acid can be activated (e.g., with EDC) to couple an amine-containing payload, a process that is more difficult to control with pre-activated, hydrolytically sensitive linkers .

Hydrophilic Modification of Hydrophobic Small Molecules or Peptides

With a predicted XLogP3 of -1.6, Mal-amido-PEG6-acid imparts significant hydrophilicity to conjugated molecules . This property is advantageous for improving the aqueous solubility and reducing the non-specific binding of hydrophobic drug candidates or imaging probes, especially when compared to linkers with shorter PEG chains [2].

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